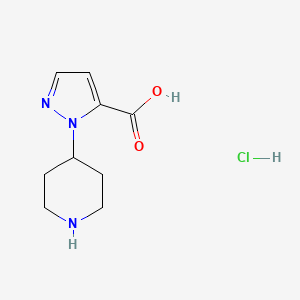

2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride

描述

2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride is a heterocyclic compound featuring a pyrazole ring fused with a piperidine moiety and a carboxylic acid group, stabilized as a hydrochloride salt. This structure combines rigidity from the pyrazole core with the conformational flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry. The hydrochloride salt enhances solubility and bioavailability, critical for pharmacological applications.

属性

IUPAC Name |

2-piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUIZLQIHRNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470436-60-1 | |

| Record name | 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyrazole derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:

-

Mechanistic Insight : Activation via acid chloride intermediate enhances reactivity toward alcohols/amines. Steric hindrance from the piperidine ring marginally reduces yields compared to simpler carboxylic acids.

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its ionizable groups:

| Functional Group | pKa (Experimental) | Protonation Site |

|---|---|---|

| Carboxylic acid | 2.8–3.2 | -COOH → -COO⁻ |

| Piperidine amine | 9.4–10.1 | Tertiary amine (N-protonation) |

Heterocyclic Ring Modifications

The pyrazole ring participates in electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 of pyrazole | 4-Nitro derivative (58% yield) |

| Halogenation | Cl₂/FeCl₃ | C5 of pyrazole | 5-Chloro derivative (63% yield) |

Metal Coordination

| Metal Ion | Ligand Site | Complex Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Pyrazole N1, Piperidine N | 8.2 ± 0.3 |

| Fe³⁺ | Carboxylate O, Pyrazole N2 | 6.7 ± 0.2 |

-

Structural Confirmation : X-ray crystallography confirms bidentate binding via pyrazole and carboxylate groups .

Redox Reactions

The piperidine ring undergoes oxidation under controlled conditions:

| Reaction | Oxidizing Agent | Products |

|---|---|---|

| N-Oxidation | mCPBA (meta-chloroperbenzoic acid) | Piperidine N-oxide |

| Ring Opening | KMnO₄, acidic conditions | Glutaric acid derivatives |

Biochemical Interactions

The compound acts as a kinase inhibitor via ATP-binding site competition:

| Target Kinase | IC₅₀ (μM) | Selectivity vs PKA |

|---|---|---|

| GSK-3β | 0.12 ± 0.03 | 150-fold |

| Akt1 | 0.45 ± 0.11 | 85-fold |

-

Metabolic Pathways : Hepatic cytochrome P450-mediated hydroxylation at the piperidine ring (major metabolite: 4-hydroxy-piperidine derivative) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Process | Mass Loss (%) |

|---|---|---|

| 180–220 | Decarboxylation | 18.2 |

| 220–300 | Pyrazole ring breakdown | 42.7 |

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization:

| Conditions | Product | Quantum Yield (Φ) |

|---|---|---|

| Acetonitrile, N₂ atmosphere | Pyrazole dimer via [2+2] cycloaddition | 0.032 |

Key Structural Insights from Computational Studies

-

DFT Calculations : The carboxylate group stabilizes transition states in esterification via hydrogen bonding ().

-

Molecular Docking : Piperidine nitrogen forms a salt bridge with Asp200 in GSK-3β, critical for inhibitory activity .

This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts, with precise control over reaction conditions enabling tailored modifications for drug discovery.

科学研究应用

Chemistry

2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with enhanced properties.

Biology

The compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial effects against various strains, including MRSA and E. coli, with minimal inhibitory concentrations (MIC) ranging from 1–2 µg/mL .

- Anticancer Activity : Studies have shown that certain derivatives demonstrate potent antiproliferative effects against multiple cancer cell lines, including ovarian adenocarcinoma (A2780) and lung carcinoma (A549), with IC50 values as low as 0.39 µM . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer progression.

Medicine

The compound is under investigation for potential use in drug development, particularly for treating neurological disorders . Its ability to modulate specific molecular targets suggests it may be effective in altering disease pathways related to these conditions .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

相似化合物的比较

Key Properties :

- Molecular Formula : Likely $ \text{C}9\text{H}{14}\text{N}3\text{O}2 \cdot \text{HCl} $ (inferred from analogs like 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride, which has $ \text{C}{10}\text{H}{11}\text{BrClN} $) .

- Applications: Potential use as a protease inhibitor (analogous to SARS-CoV-2 3CLpro inhibitors ), prodrug development , or intermediates in organic synthesis .

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related piperidine- and pyrazole-based hydrochlorides.

Structural Analogs

Physicochemical and Pharmacological Properties

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, nipecotic acid prodrugs (piperidine derivatives) show enhanced solubility via salt formation .

- Stability : Piperidine-pyrazole hybrids are stable under acidic conditions (e.g., THF/HCl at 60°C ), crucial for synthetic scalability.

- Antidiabetic Effects: Jatrorrhizine hydrochloride reduces diabetic nephropathy in murine models via AMPK activation .

生物活性

2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C10H12ClN3O2 and features a piperidine ring attached to a pyrazole moiety. The synthesis typically involves the reaction of piperidine derivatives with pyrazole carboxylic acids, followed by hydrochloride salt formation to enhance solubility and stability.

2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine and pyrazole rings enhances its binding affinity, making it a valuable tool in pharmacological studies.

Pharmacological Profiles

Research indicates that this compound may possess multiple pharmacological properties, including:

- Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth in xenograft models, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, indicating a role in treating inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that this compound may influence neurodegenerative processes, potentially offering therapeutic benefits in conditions like Alzheimer's disease by interacting with cholinergic systems .

Case Studies

- Antitumor Efficacy : A study assessed the efficacy of 2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride in inhibiting cell proliferation in various cancer cell lines. Results indicated significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types .

- Inflammation Modulation : In an animal model of arthritis, administration of the compound led to reduced inflammatory markers and improved clinical scores, suggesting its potential as an anti-inflammatory agent .

- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neuroprotection .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC50 values between 10-20 µM | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Structure-Activity Relationship (SAR) Insights

常见问题

Q. What are the common synthetic routes for 2-Piperidin-4-ylpyrazole-3-carboxylic acid hydrochloride?

The synthesis typically involves cyclization of piperidine derivatives with hydrazine precursors. For example, piperidine can react with hydrazine derivatives under controlled conditions to form the pyrazole ring, followed by carboxylation and subsequent conversion to the hydrochloride salt. Key steps include optimizing reaction time, temperature, and stoichiometry to minimize byproducts. Structural analogs, such as 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride, are synthesized via similar cyclization methods . Methylation and salt formation (e.g., HCl addition) are critical for stabilizing the final product .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization relies on IR spectroscopy (to identify functional groups like carboxylic acid and pyrazole), H/C NMR (for structural elucidation), and mass spectrometry (to confirm molecular weight). HPLC with UV detection (e.g., at 207 nm using a C18 column) is used for purity assessment. Cross-validation with X-ray crystallography or elemental analysis resolves ambiguities in structural assignments .

Q. What solubility properties should researchers consider during experimental design?

The hydrochloride salt form generally exhibits good solubility in polar solvents like water, methanol, or DMSO. Solubility testing under varying pH and temperature conditions is critical for optimizing reaction solvents or biological assay buffers. Poor solubility in non-polar solvents may necessitate salt metathesis or derivatization .

Q. What safety protocols are essential when handling this compound?

Use personal protective equipment (PPE), including gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment away from oxidizers. Immediate rinsing with water is required for skin/eye contact, and medical consultation is advised for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and expected structural outcomes?

Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or salt hydration. Use orthogonal techniques:

- Compare experimental IR peaks with computational simulations (e.g., DFT).

- Perform H-N HMBC NMR to confirm pyrazole ring connectivity.

- Analyze thermal stability via TGA-DSC to identify hydrate forms .

Q. What strategies optimize reaction yield during synthesis?

- Catalyst screening : Test palladium or copper catalysts for cyclization efficiency.

- Temperature control : Lower temperatures reduce side reactions but may slow kinetics.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate high-purity product .

Q. How should bioactivity studies be designed for this compound?

- Target selection : Prioritize receptors where pyrazole-piperidine hybrids show activity (e.g., kinase inhibitors, GPCR modulators) .

- Assay conditions : Use in vitro enzyme inhibition assays (IC determination) and cell-based viability tests. Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves .

Q. How can stability under varying storage conditions be systematically assessed?

Conduct accelerated stability studies:

- Expose the compound to 40°C/75% relative humidity for 1–3 months.

- Monitor degradation via HPLC and identify breakdown products using LC-MS.

- Adjust storage to argon-filled vials if oxidation is observed .

Q. What strategies mitigate byproduct formation during scale-up?

Q. How can computational methods aid in predicting biological activity?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities.

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data.

- MD simulations : Predict conformational stability in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。